molecular formula C19H19NO4 B13518121 4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-7-carboxylic acid

4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-7-carboxylic acid

Cat. No.: B13518121
M. Wt: 325.4 g/mol
InChI Key: CWQZPTXAMGXCPD-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-7-carboxylic acid is a complex organic compound with a unique structure that combines elements of pyridine, furan, and chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-7-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine and chromene derivatives, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to optimize each specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-7-carboxylic acid exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-2,2’-bipyridine: Shares the pyridine structure but lacks the furan and chromene components.

    3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: Contains a pyridine ring but differs in the overall structure and functional groups.

Uniqueness

4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-7-carboxylic acid is unique due to its fused ring system that combines pyridine, furan, and chromene. This unique structure imparts specific chemical and physical properties that are not found in simpler analogs, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

4,4-dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-7-carboxylic acid

InChI

InChI=1S/C19H19NO4/c1-19(2)14-9-15(12-4-3-7-20-10-12)23-17(14)13-6-5-11(18(21)22)8-16(13)24-19/h3-8,10,14-15,17H,9H2,1-2H3,(H,21,22)

InChI Key

CWQZPTXAMGXCPD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC(OC2C3=C(O1)C=C(C=C3)C(=O)O)C4=CN=CC=C4)C

Origin of Product

United States

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